3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is an organic compound with the molecular formula C13H15N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry. The compound exhibits a unique structure characterized by a tetrahydroindazole moiety attached to an aniline group, which contributes to its chemical properties and biological activities.
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is classified as a heterocyclic aromatic organic compound. It falls under the category of indazole derivatives, which are recognized for their roles in drug development due to their biological activities such as antimicrobial and anticancer effects.
The synthesis of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline typically involves cyclization reactions starting from aniline derivatives and hydrazine. One common synthetic route includes the reaction of an appropriate aniline with hydrazine in the presence of suitable catalysts or under specific conditions to form the indazole ring .
The cyclization process can be optimized through various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors may also be employed in industrial settings to improve efficiency .
The molecular structure of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline features a bicyclic indazole ring system fused with a tetrahydro moiety. The indazole ring consists of two fused aromatic rings containing nitrogen atoms that contribute to its reactivity and interaction with biological targets.
The compound has a molecular weight of approximately 213.284 g/mol. Its structural formula can be represented as follows:
The InChI representation for this compound is:
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline can participate in several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
The specific conditions for these reactions—such as temperature and solvent—are crucial for achieving desired products. For example, oxidation may require acidic conditions to facilitate the reaction effectively. The major products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline involves interactions at the molecular level with biological targets such as enzymes or receptors. Indazole derivatives often exhibit bioactivity through mechanisms that may include enzyme inhibition or receptor modulation.
Studies have indicated that some indazole derivatives can inhibit cell growth in various cancer cell lines at low concentrations (< 1 μM), suggesting their potential as therapeutic agents . The formation of hydrogen bonds with target proteins is a common mechanism through which these compounds exert their biological effects.
The physical properties of 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline include:
The chemical properties include:
Relevant data indicates that its melting point and boiling point are not widely documented but can be determined through experimental methods.
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline has several important applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Ongoing research explores its efficacy as a therapeutic agent across various diseases due to its biological activities.
Industry: Utilized in developing advanced materials with specific properties tailored for pharmaceutical applications .
Indazole derivatives represent a privileged scaffold in medicinal chemistry, with their discovery tracing back to Emil Fischer's pioneering work on fused benzene and pyrazole systems in the late 19th century. While synthetic routes dominate modern access, naturally occurring indazole alkaloids are exceptionally rare. To date, only six natural products featuring this core have been structurally characterized, primarily isolated from the medicinal plant Nigella sativa (black seed). Among these, Nigellicine (identified in 1985) stands as the first documented example, followed by Nigeglanine, Nigellidine, Nigellidine-O-sulfite, Nigeglapine, and Nigeglaquine [3]. These compounds share a common 1H-indazole framework but lack the saturated tetrahydroindazole moiety present in synthetic derivatives like 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. The seeds of Nigella sativa have been utilized for millennia in traditional medicine for treating infections and inflammatory conditions, hinting at the intrinsic bioactivity of these alkaloids. Their scarcity in nature propelled intensive synthetic efforts, enabling detailed structure-activity relationship (SAR) studies and the rational design of bioactive analogs with optimized pharmacological profiles.
Table 1: Naturally Occurring Indazole Alkaloids
Natural Product | Year Isolated | Source | Structural Features |
---|---|---|---|
Nigellicine | 1985 | Nigella sativa | Unsubstituted 1H-indazole core |
Nigeglanine | 1995 | Nigella sativa | Hydroxy/methoxy-substituted indazole |
Nigellidine | 1999 | Nigella sativa | Indazole glycoside |
Nigellidine-O-sulfite | 2000 | Nigella sativa | Sulfated indazole derivative |
Nigeglapine | 2001 | Nigella sativa | Fused indazole system |
Nigeglaquine | 2001 | Nigella sativa | Quinone-integrated indazole |
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (Chemical Formula: C₁₃H₁₅N₃, Molecular Weight: 213.28 g/mol) exemplifies a strategically optimized indazole derivative. Its structure integrates a partially saturated tetrahydroindazole core (reducing ring strain versus planar indazoles) linked via a C-C bond to an aniline moiety [1] [4]. Key structural features underpinning its significance include:
C1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)N
KVBOMBWNRTZOAU-UHFFFAOYSA-N
[1] Table 2: Physicochemical Profile of 3-(4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Aniline
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₅N₃ | PubChemLite [1] |
Molecular Weight | 213.28 g/mol | ChemicalBook [4] |
Predicted Boiling Point | 476.7 ± 45.0 °C | ChemicalBook [4] |
Predicted Density | 1.216 ± 0.06 g/cm³ | ChemicalBook [4] |
Predicted pKa | 14.41 ± 0.20 | ChemicalBook [4] |
Collision Cross Section (CCS) | 147.1 Ų ([M+H]+) | PubChemLite [1] |
The tetrahydroindazole scaffold within 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline offers distinct advantages in drug design, balancing rigidity and flexibility while enabling diverse target interactions:
Table 3: Bioactive Compound Classes Utilizing Tetrahydroindazole Cores
Therapeutic Area | Target/Mechanism | Role of Tetrahydroindazole Motif |
---|---|---|
Cystic Fibrosis | F508del-CFTR Correction (Type I) | Binds MSD1 domain; stabilizes protein folding |
Autoimmune Diseases | RORγt Inverse Agonism | Displaces cholesterol in LBD; represses IL-17 |
Bacterial Infections | DNA Gyrase Inhibition | Blocks ATP-binding site via H-bonding/van der Waals |
Metabolic Disorders | Undisclosed Targets | Enhances metabolic stability and liver exposure |
The strategic incorporation of the 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline scaffold thus enables the optimization of potency, selectivity, and physicochemical properties across diverse therapeutic areas. Its synthetic accessibility further supports rapid analog generation for SAR exploration, cementing its role as a versatile pharmacophore in modern medicinal chemistry.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4